N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a complex organic compound featuring a bicyclic azabicyclo[3.2.1]octane scaffold. This structure is significant in the field of drug discovery due to its unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, including the formation of the azabicyclo[3.2.1]octane core through intramolecular cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide has significant potential in scientific research, particularly in drug discovery and development. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane scaffold is known to interact with various biological receptors, potentially leading to significant biological effects .
Comparison with Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives, which also exhibit unique chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O5S2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[5-(3-azabicyclo[3.2.1]octan-3-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H24N2O5S2/c1-27-20-10-9-18(29(25,26)22-13-15-7-8-16(11-15)14-22)12-19(20)21-28(23,24)17-5-3-2-4-6-17/h2-6,9-10,12,15-16,21H,7-8,11,13-14H2,1H3 |
InChI Key |
RCOYNUDOIPBFPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C3)C2)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.